GZD824

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HQP1351 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. Il est connu que la synthèse implique des techniques de chimie organique avancées pour assurer la formation de la structure moléculaire souhaitée avec une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de HQP1351 suit les Bonnes Pratiques de Fabrication (BPF) pour garantir la qualité et la constance du composé. Le processus de production implique des étapes de synthèse à grande échelle, de purification et de formulation, qui sont optimisées pour l'efficacité et la rentabilité. Les méthodes industrielles exactes sont propriétaires et protégées par des brevets .

Analyse Des Réactions Chimiques

Types de réactions

HQP1351 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : HQP1351 peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Applications de recherche scientifique

HQP1351 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de tyrosine kinase et leurs interactions avec diverses cibles biologiques.

Biologie : Employé dans la recherche pour comprendre les mécanismes de résistance dans la leucémie myéloïde chronique et d'autres cancers.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement de la leucémie myéloïde chronique, de la leucémie myéloïde aiguë, de la leucémie lymphoblastique aiguë et de tumeurs solides telles que les tumeurs stromales gastro-intestinales .

Mécanisme d'action

HQP1351 exerce ses effets en inhibant la tyrosine kinase BCR-ABL, qui est une protéine de fusion résultant de l'anomalie chromosomique de Philadelphie dans la leucémie myéloïde chronique. Le composé se lie au site de liaison de l'ATP de la protéine BCR-ABL, empêchant sa phosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition entraîne la suppression de la prolifération des cellules cancéreuses et induit l'apoptose dans les cellules leucémiques .

Applications De Recherche Scientifique

HQP1351 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.

Biology: Employed in research to understand the mechanisms of resistance in chronic myeloid leukemia and other cancers.

Medicine: Investigated for its therapeutic potential in treating chronic myeloid leukemia, acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors such as gastrointestinal stromal tumors .

Mécanisme D'action

HQP1351 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in leukemic cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Ponatinib : Un autre inhibiteur de tyrosine kinase BCR-ABL de troisième génération utilisé pour traiter la leucémie myéloïde chronique avec résistance aux inhibiteurs de première et de deuxième génération.

Asciminib : Un nouvel inhibiteur allostérique de BCR-ABL qui se lie au site de liaison du myristoyle de la protéine

Unicité de HQP1351

HQP1351 est unique dans sa capacité à surmonter la résistance conférée par la mutation T315I, qui est un défi important dans le traitement de la leucémie myéloïde chronique. Son efficacité et son profil de sécurité en font une option thérapeutique prometteuse pour les patients qui ont échoué à d'autres inhibiteurs de tyrosine kinase .

Activité Biologique

GZD824 is a novel compound with significant biological activity, particularly in the context of cancer treatment. It has been identified as a potent inhibitor of various kinases, including BCR-ABL, and exhibits effects on multiple signaling pathways associated with cancer cell survival and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific cancer types, and relevant research findings.

This compound operates through several key mechanisms:

- Inhibition of SRC Kinase and PI3K/AKT Pathways : this compound has been shown to suppress the growth of human B cell precursor acute lymphoblastic leukemia (pre-B ALL) cells by inhibiting the SRC kinase and the PI3K/AKT signaling pathways. This inhibition leads to decreased expression of anti-apoptotic proteins such as BCL-XL and CCND1, while upregulating pro-apoptotic markers like CCKN1A .

- Induction of Apoptosis : In studies involving pre-B ALL cell lines (NALM6 and SUPB15), this compound treatment resulted in increased apoptotic cell populations. Specifically, this compound induced apoptosis in primary pre-B ALL cells from patients, demonstrating its potential as a targeted therapy for this type of leukemia .

- GCN2 Kinase Inhibition : Recent research indicates that this compound also inhibits the general control nonderepressible 2 (GCN2) kinase, which plays a crucial role in cellular adaptation to amino acid starvation. By inhibiting GCN2, this compound sensitizes cancer cells to stress conditions, enhancing its therapeutic potential .

Case Studies and Experimental Data

-

Pre-B ALL Cell Lines :

- Cell Cycle Analysis : Treatment with this compound at concentrations of 500 nM and 3 μM altered the cell cycle distribution in NALM6 and SUPB15 cells, significantly increasing the proportion of cells in the G0/G1 phase .

- Apoptosis Rates : In primary pre-B ALL samples from five patients, this compound treatment led to increased apoptosis rates across all samples, with greater efficacy observed in Philadelphia chromosome-negative (Ph-) cells compared to Ph+ cells .

- GCN2 Pathway Studies :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known inhibitors:

| Compound | Target Kinases | Main Actions | Notable Effects |

|---|---|---|---|

| This compound | BCR-ABL, SRC, GCN2 | Inhibition of proliferation and induction of apoptosis | Effective against pre-B ALL; sensitizes cells to stress |

| Imatinib | BCR-ABL | Inhibition of BCR-ABL signaling | Standard treatment for CML |

| Nilotinib | BCR-ABL | Potent inhibition of BCR-ABL mutants | Used for resistant CML cases |

| Dasatinib | BCR-ABL, SRC | Broad-spectrum kinase inhibition | Effective against various leukemias |

Propriétés

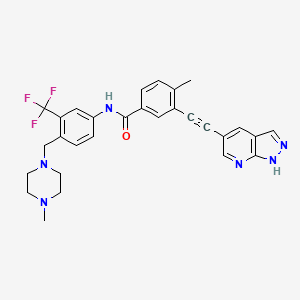

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBVRDEOITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257628-77-5 | |

| Record name | Olverembatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HQP1351 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLVEREMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.